molecular formula C13H10N2 B14493583 2-Methylbenzo[h][1,6]naphthyridine CAS No. 63481-95-8

2-Methylbenzo[h][1,6]naphthyridine

Cat. No.: B14493583
CAS No.: 63481-95-8
M. Wt: 194.23 g/mol
InChI Key: WVUMQYBLKVVJOW-UHFFFAOYSA-N
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Description

2-Methylbenzo[h][1,6]naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by their fused ring structure, which includes two nitrogen atoms. The presence of a methyl group at the 2-position of the benzo[h][1,6]naphthyridine core adds to its unique chemical properties. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbenzo[h][1,6]naphthyridine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminonicotinaldehyde with a suitable alkyne in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2) and a base like diethylamine (Et2NH). This reaction proceeds through a hydroamination followed by a Friedländer condensation to yield the desired naphthyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzo[h][1,6]naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures.

    Substitution: NaH, LDA, aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, at specific positions on the naphthyridine ring.

Mechanism of Action

The mechanism of action of 2-Methylbenzo[h][1,6]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as protein kinases or interact with DNA to exert its biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

CAS No.

63481-95-8

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

2-methylbenzo[h][1,6]naphthyridine

InChI

InChI=1S/C13H10N2/c1-9-6-7-10-8-14-12-5-3-2-4-11(12)13(10)15-9/h2-8H,1H3

InChI Key

WVUMQYBLKVVJOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=NC3=CC=CC=C32

Origin of Product

United States

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